(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13764283
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl N-[(3S,5S)-1-benzyl-5-hydroxypiperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1 |
| Standard InChI Key | YZKRYNKTRCWHRB-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O |
Introduction
(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a hydroxy group, along with a tert-butyl ester of carbamic acid. This compound is of interest in scientific research due to its potential applications in pharmacology and medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl and hydroxy groups, and finally, the incorporation of the tert-butyl ester of carbamic acid. The chemical reactivity of this compound is influenced by its functional groups, which can participate in various organic reactions such as hydrolysis, esterification, and carbamation reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-acetamide | Lacks the tert-butyl group | Simpler structure may lead to different biological activity |
| (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide | Contains trifluoro group | Enhanced lipophilicity; potential for different receptor interactions |
| trans-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester | Benzyl group present | Differences in stereochemistry may affect activity |
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